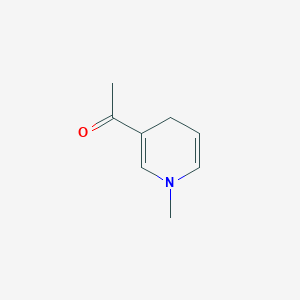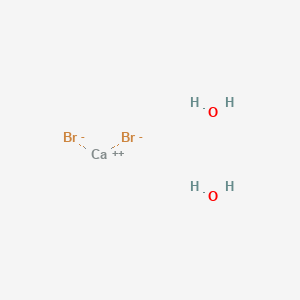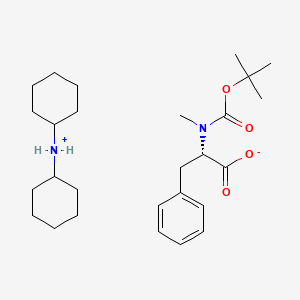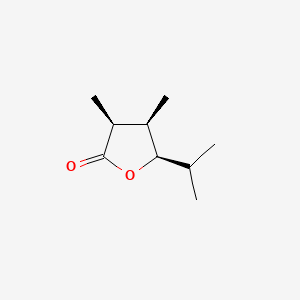
N,N'-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two trimethylaniline groups attached to a cyclohexadiene ring, which is further substituted with dimethyl groups. It is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) typically involves the reaction of 2,3,5-trimethylaniline with a suitable cyclohexadiene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often conducted under reflux conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the cyclohexadiene ring.
科学的研究の応用
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical processes.
類似化合物との比較
Similar Compounds
- N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)biscyanamide
- N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline)
Uniqueness
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) stands out due to its unique structural features, which confer distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C26H30N2 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
2,5-dimethyl-1-N,4-N-bis(2,3,5-trimethylphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C26H30N2/c1-15-9-17(3)21(7)25(11-15)27-23-13-20(6)24(14-19(23)5)28-26-12-16(2)10-18(4)22(26)8/h9-14H,1-8H3 |
InChIキー |
FKOUIRDQJQEWDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)N=C2C=C(C(=NC3=CC(=CC(=C3C)C)C)C=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




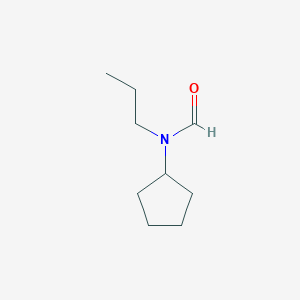
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)
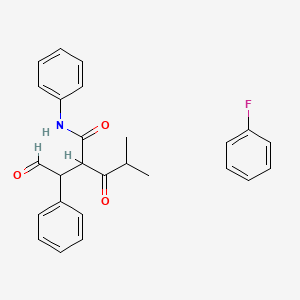

![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
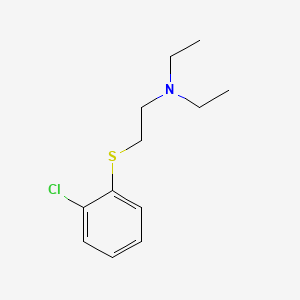
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
